Tolebrutinib Demonstrates 65-fold Faster BTK Covalent Engagement than Evobrutinib in Kinase Assays
In head-to-head in vitro kinase assays under identical experimental conditions, tolebrutinib reacted with Bruton's tyrosine kinase (BTK) at a rate 65-times faster than evobrutinib [1]. Tolebrutinib exhibited a Kinact/Ki value of 4.37 × 10⁻³ nM⁻¹*s⁻¹, compared to 6.82 × 10⁻⁵ nM⁻¹*s⁻¹ for evobrutinib [2]. In contrast, the reversible antagonist fenebrutinib (Ki = 4.7 nM) demonstrated an association rate 1,760-fold slower than tolebrutinib (0.00245 μM⁻¹ * s⁻¹) with a slow off-rate of 1.54 × 10⁻⁵ s⁻¹ [3].
| Evidence Dimension | BTK covalent reaction rate (Kinact/Ki) |
|---|---|
| Target Compound Data | 4.37 × 10⁻³ nM⁻¹*s⁻¹ |
| Comparator Or Baseline | Evobrutinib: 6.82 × 10⁻⁵ nM⁻¹*s⁻¹; Fenebrutinib: association rate 0.00245 μM⁻¹*s⁻¹ |
| Quantified Difference | Tolebrutinib reacts 65x faster than evobrutinib; 1,760x faster association than fenebrutinib |
| Conditions | In vitro kinase assay; proprietary Caliper technology with recombinant human BTK and phosphoacceptor peptide substrate |
Why This Matters
Faster covalent engagement kinetics may translate to more rapid and durable target inhibition in vivo, a critical parameter for experimental reproducibility in acute neuroinflammation models.
- [1] Turner TJ, Brun P, Gruber RC, Ofengeim D. Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis. Drugs R D. 2024 Jun;24(2):263-274. PMID: 38965189. View Source
- [2] Sanofi. New preclinical tolebrutinib data demonstrated superior brain penetration and potency. Press Release. February 24, 2022. View Source
- [3] Turner TJ et al. Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis. Neurology. 2023 Apr 28;100(17 Suppl 2):S46.007. View Source
